N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

Description

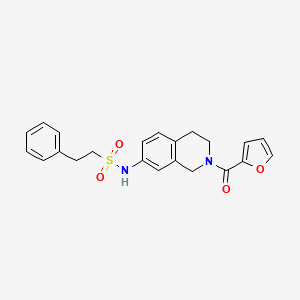

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core modified with a furan-2-carbonyl substituent at the 2-position and a phenylethanesulfonamide group at the 7-position. This compound belongs to a class of molecules designed to modulate enzymatic targets, particularly those involved in lipid metabolism or inflammatory pathways.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c25-22(21-7-4-13-28-21)24-12-10-18-8-9-20(15-19(18)16-24)23-29(26,27)14-11-17-5-2-1-3-6-17/h1-9,13,15,23H,10-12,14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFHHZHXBGSQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthetic routes.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : Approximately 342.41 g/mol

- CAS Number : 955698-30-3

The structure includes a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety, which is further connected to a sulfonamide group. This unique architecture may contribute to its potential therapeutic effects.

Pharmacological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes potential pharmacological effects associated with this compound:

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |

| Antimicrobial | May exhibit activity against various microbial strains due to the sulfonamide group. |

| Antitumor | Structural similarities to known antitumor agents suggest potential anticancer activity. |

| Analgesic | Could provide pain relief by acting on specific pain pathways in the nervous system. |

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors in the body, altering their activity and leading to therapeutic effects.

- Interaction with Nucleic Acids : Given its structural complexity, it may also interact with DNA or RNA, influencing gene expression.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study conducted by Zhao et al. (2022) demonstrated that similar compounds exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines . This suggests that further studies on the target compound could yield similar results.

- Antimicrobial Properties : Research on sulfonamide derivatives indicates broad-spectrum antimicrobial activity . The presence of the sulfonamide group in this compound may confer similar properties.

- Antitumor Potential : Compounds related to tetrahydroisoquinoline have shown promise in cancer therapy by inducing apoptosis in cancer cells . Investigating the specific interactions of this compound with cancer cell lines could reveal its efficacy as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Acylation Reaction : The introduction of the furan-2-carbonyl group occurs through acylation using furan-2-carbonyl chloride in the presence of a base like triethylamine.

- Sulfonamide Formation : Finally, the sulfonamide group can be introduced via nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other tetrahydroisoquinoline sulfonamide derivatives, such as N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (). Below is a comparative analysis based on synthesis, substituent effects, and inferred bioactivity:

*Hypothesized based on sulfonamide’s role in enzyme inhibition and furan’s metabolic stability.

Substituent-Driven Differences

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroacetyl group in the analogue () enhances electrophilicity and metabolic stability compared to the furan-2-carbonyl group, which may confer greater reactivity in enzymatic binding pockets .

Synthesis Complexity :

- The analogue’s synthesis () employs chlorosulfonic acid for sulfonylation, a method applicable to the target compound but requiring optimization for furan compatibility.

- The absence of bromine or fluorine in the target compound may simplify purification steps compared to the fluorinated analogue.

Pharmacokinetic Predictions :

- The furan ring may improve solubility relative to the trifluoroacetyl group, which is highly lipophilic. However, the cyclopropylethyl group in the analogue could enhance membrane permeability.

Research Findings and Limitations

- confirms scalable synthesis (100g) for the trifluoroacetyl analogue, suggesting feasibility for the target compound with modified reaction conditions.

- No direct bioactivity data exist for the target compound, necessitating extrapolation from structural analogues. For example, sulfonamide-tetrahydroisoquinoline hybrids are known to inhibit enzymes like MGAT2 (involved in triglyceride synthesis) or modulate serotonin receptors .

Q & A

Basic Question: What are the recommended methodologies for synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the tetrahydroisoquinoline core. A general approach includes:

- Step 1: Coupling of the tetrahydroisoquinoline moiety with a furan-2-carbonyl group via amidation or nucleophilic substitution.

- Step 2: Sulfonylation of the intermediate using 2-phenylethanesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallization.

Optimization Tips:

- Solvent Choice: Use anhydrous DMF or dichloromethane to minimize side reactions.

- Temperature Control: Maintain temperatures between 0–25°C during sulfonylation to prevent decomposition.

- Yield Improvement: Monitor reaction progress with TLC or LC-MS to identify quenching points .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the tetrahydroisoquinoline backbone, furan-2-carbonyl, and sulfonamide groups. Key signals include aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ 9–10 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]: 312.4 g/mol) .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced Question: How can researchers investigate the compound’s mechanism of action in biological systems, given limited prior data?

Answer:

- Target Identification: Perform affinity chromatography or pull-down assays with labeled compound to identify binding proteins.

- Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map affected pathways (e.g., kinase signaling or apoptosis).

- Functional Assays: Test in vitro models (e.g., cancer cell lines) with inhibitors of suspected targets (e.g., PARP or HDACs) to observe rescue effects .

Advanced Question: How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

- Pharmacokinetic Profiling: Measure plasma stability, metabolic half-life (using liver microsomes), and blood-brain barrier permeability to assess bioavailability discrepancies.

- Metabolite Screening: Identify active/inactive metabolites via LC-MS/MS.

- Dose-Response Re-evaluation: Repeat in vivo studies with adjusted dosing regimens to account for rapid clearance or tissue-specific accumulation .

Advanced Question: What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis: Modify key regions (e.g., replace furan with thiophene or vary sulfonamide substituents) and compare bioactivity.

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with hypothetical targets (e.g., enzymes with hydrophobic active sites).

- 3D-QSAR: Develop CoMFA or CoMSIA models using bioactivity data from analogs to guide rational design .

Advanced Question: How can researchers develop robust analytical methods for quantifying this compound in complex biological matrices?

Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.

- LC-MS/MS Detection: Optimize MRM transitions (e.g., m/z 312.4 → fragment ions) with a triple quadrupole MS.

- Validation Parameters: Assess linearity (1–1000 ng/mL), recovery (>85%), and inter-day precision (<15% RSD) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.